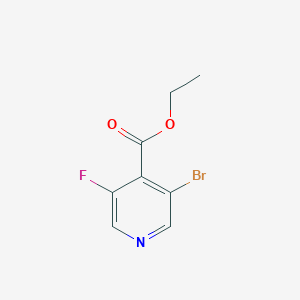

3-溴-5-氟异烟酸乙酯

描述

Ethyl 3-bromo-5-fluoroisonicotinate is a chemical compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 . It is used in various fields of research and industry.

Synthesis Analysis

The synthesis of Ethyl 3-bromo-5-fluoroisonicotinate involves the reaction of 3-bromo-5-fluoropyridine with lithium diisopropylamine in dry THF at -78° C . The reaction mixture is then diluted with EtOAc, washed with saturated NH4Cl/water, brine, dried over anhydrous Na2SO4, filtered and concentrated to give the crude product .Molecular Structure Analysis

The molecular structure of Ethyl 3-bromo-5-fluoroisonicotinate consists of a pyridine ring substituted with bromo and fluoro groups at the 3rd and 5th positions respectively . The pyridine ring is also substituted with an ethyl ester group at the 4th position .Physical and Chemical Properties Analysis

Ethyl 3-bromo-5-fluoroisonicotinate is a liquid at room temperature . The compound is sealed in dry conditions and stored at 2-8°C .科学研究应用

电解部分氟化

3-溴-5-氟异烟酸乙酯及其相关化合物已在电解部分氟化的背景下进行了探索。值得注意的是,已进行异烟酸乙酯的阳极氟化以获得氟化产物,如 2-氟异烟酸乙酯。此过程的优化涉及调整阳极电位和电解质浓度 (Konno, Shimojo, & Fuchigami, 1998)。

金属有机骨架 (MOF)

在基于锆的金属有机骨架 (Zr-MOF) 领域中,3-溴-5-氟异烟酸乙酯等化合物已被用于改变骨架的电子性质。这些改性对催化性能有影响,如在有机化合物的氧化反应中所证明的 (Huang 等人,2017)。

晶体结构中的碱基配对构型

在碱基配对构型的研究中,3-溴-5-氟异烟酸乙酯的衍生物已用于研究氢键复合物。这些研究提供了对各种化合物中分子结构和键合的见解 (Mazza, Sobell, & Kartha, 1969)。

交叉偶联反应

该化合物已参与钯(0)/铜(I)共催化的交叉偶联反应。这些反应对于 β-氟-α,β-不饱和酯的立体选择性合成很重要,突出了其在有机合成中的作用 (Peng, Qing, Li, & Hu, 2000)。

安全和危害

Ethyl 3-bromo-5-fluoroisonicotinate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . Personal protective equipment including face protection is recommended when handling this compound .

作用机制

Target of Action

Ethyl 3-bromo-5-fluoroisonicotinate is a chemical compound that is often used in laboratory settings for the manufacture of other chemical compounds It is known to be used in suzuki–miyaura coupling reactions , which suggests that its targets could be organoboron compounds and halides.

Mode of Action

The mode of action of Ethyl 3-bromo-5-fluoroisonicotinate is primarily through its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound acts as a halide, which is a key component in the formation of carbon-carbon bonds. The bromine atom in Ethyl 3-bromo-5-fluoroisonicotinate is likely involved in the transmetalation step of the reaction, where it is exchanged with an organoboron compound .

Biochemical Pathways

The biochemical pathways affected by Ethyl 3-bromo-5-fluoroisonicotinate are those involved in carbon-carbon bond formation, specifically in Suzuki–Miyaura coupling reactions . These reactions are crucial in organic synthesis, allowing for the construction of complex organic compounds from simpler precursors. The downstream effects of these reactions depend on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of Ethyl 3-bromo-5-fluoroisonicotinate’s action are the formation of new carbon-carbon bonds through Suzuki–Miyaura coupling reactions . This can result in the synthesis of a wide variety of complex organic compounds, depending on the specific reactants used.

生化分析

Biochemical Properties

Ethyl 3-bromo-5-fluoroisonicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways, affecting the overall metabolic flux and metabolite levels within the cell .

Cellular Effects

Ethyl 3-bromo-5-fluoroisonicotinate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in the production of certain proteins and enzymes . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of ethyl 3-bromo-5-fluoroisonicotinate involves its binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating their activity, which in turn affects the biochemical pathways they are involved in . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-bromo-5-fluoroisonicotinate can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to changes in cellular metabolism and gene expression, potentially resulting in altered cellular responses . Additionally, the stability of the compound in different experimental conditions can affect its overall efficacy and impact on biochemical reactions .

Dosage Effects in Animal Models

The effects of ethyl 3-bromo-5-fluoroisonicotinate can vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, it may exhibit toxic or adverse effects, potentially leading to cellular damage or altered physiological responses . Threshold effects may also be observed, where a certain dosage is required to elicit a significant biochemical or cellular response .

Metabolic Pathways

Ethyl 3-bromo-5-fluoroisonicotinate is involved in various metabolic pathways, interacting with specific enzymes and cofactors . These interactions can influence the overall metabolic flux and levels of certain metabolites within the cell . For example, the compound may inhibit or activate enzymes involved in key metabolic processes, leading to changes in the production and utilization of specific metabolites .

Transport and Distribution

The transport and distribution of ethyl 3-bromo-5-fluoroisonicotinate within cells and tissues are crucial for its biochemical effects . The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . These interactions can affect the overall efficacy and impact of the compound on cellular function and metabolism .

Subcellular Localization

Ethyl 3-bromo-5-fluoroisonicotinate exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes .

属性

IUPAC Name |

ethyl 3-bromo-5-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHLLUHMPGJYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673291 | |

| Record name | Ethyl 3-bromo-5-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214335-25-7 | |

| Record name | Ethyl 3-bromo-5-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

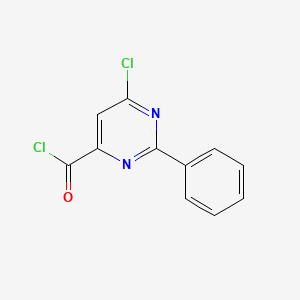

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1420820.png)

![4-[2-(Ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride](/img/structure/B1420821.png)

![Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1420840.png)